1-{2-[(Trimethylsilyl)oxy]ethyl}azepane
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Overview
Description
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is an organic compound characterized by the presence of a trimethylsilyl group attached to an azepane ring through an ethoxy linkage. The trimethylsilyl group, known for its chemical inertness and large molecular volume, imparts unique properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane typically involves the reaction of azepane with 2-(trimethylsilyl)ethanol under specific conditions. The reaction is facilitated by the presence of a base, such as triethylamine, which helps in the formation of the alkoxide anion and the removal of by-products like hydrogen chloride .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as halogens or alkylating agents facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield oxides, while substitution can result in various functionalized derivatives .
Scientific Research Applications
1-{2-[(Trimethylsilyl)oxy]ethyl}azepane finds applications in multiple fields:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential therapeutic applications due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane involves the interaction of the trimethylsilyl group with various molecular targets. The large molecular volume and chemical inertness of the trimethylsilyl group allow it to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers, which can be selectively removed under mild conditions .
Comparison with Similar Compounds
2-(Trimethylsilyl)ethanol: Shares the trimethylsilyl group but differs in its overall structure and reactivity.
1-(Trimethylsilyl)-3-(2-[(trimethylsilyl)oxy]ethyl)-1H-indole: Another compound with a trimethylsilyl group, used in different applications.
Uniqueness: 1-{2-[(Trimethylsilyl)oxy]ethyl}azepane is unique due to its combination of the azepane ring and the trimethylsilyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific scientific and industrial contexts where other similar compounds may not be as effective .
Properties
CAS No. |
89841-32-7 |
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Molecular Formula |
C11H25NOSi |
Molecular Weight |
215.41 g/mol |
IUPAC Name |
2-(azepan-1-yl)ethoxy-trimethylsilane |
InChI |
InChI=1S/C11H25NOSi/c1-14(2,3)13-11-10-12-8-6-4-5-7-9-12/h4-11H2,1-3H3 |
InChI Key |
ZYKUVXDFQBBPRS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCCN1CCCCCC1 |
Origin of Product |
United States |
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